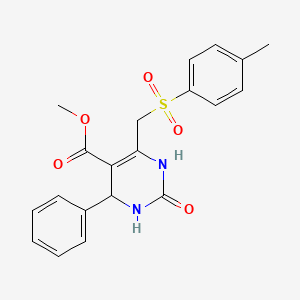

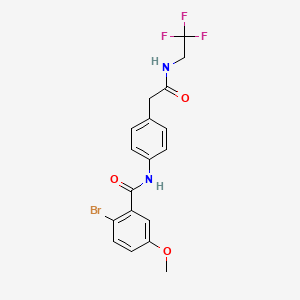

![molecular formula C7H13Cl2N3 B2445826 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride CAS No. 2253631-25-1](/img/structure/B2445826.png)

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolopyrazine derivatives, which include structures similar to the compound you mentioned, are nitrogen-containing heterocycles used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They contain pyrrole and pyrazine rings and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, has been studied . These compounds adopt an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis

The chemical reactions of similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, have been studied . For example, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Aplicaciones Científicas De Investigación

- Pyrrolo[1,2-a]pyrazine derivatives exhibit antibacterial and antifungal activities. These compounds could potentially serve as novel antimicrobial agents .

- Some pyrrolopyrazine derivatives demonstrate antiviral effects. Researchers have explored their potential in inhibiting viral replication .

- 5H-pyrrolo[2,3-b]pyrazine derivatives are particularly active in kinase inhibition. Kinases play crucial roles in cell signaling and regulation, making them attractive drug targets .

- Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life. These natural products may have unique biological activities .

- Despite the scaffold’s importance, there is limited SAR research on pyrrolopyrazine derivatives. Understanding the relationship between structure and activity is crucial for drug design .

- ATR kinase is essential for cell viability during DNA damage response. Researchers have designed fused pyrimidine derivatives as ATR inhibitors .

Antibacterial and Antifungal Properties

Antiviral Activity

Kinase Inhibition

Bioactive Natural Products

Structure-Activity Relationship (SAR) Research

ATR Kinase Inhibition (Potential Anticancer Target)

Direcciones Futuras

The future directions of research on similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, could involve further exploration of their synthesis methods, use in organic synthesis, and medical and biological studies . These compounds could be used as starting points for the discovery of clinically useful inhibitors for the treatment of cancer .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition . Kinase inhibitors work by blocking the action of certain enzymes known as kinases, which are involved in many cellular processes, including cell growth and division .

Biochemical Pathways

Kinase inhibitors, like similar compounds, can affect a variety of cellular processes, including cell growth and division, by blocking the action of kinases .

Pharmacokinetics

It is known that similar compounds, such as n-nitrosamines, can form as impurities in the process of chemical drug production .

Result of Action

Similar compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Propiedades

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-4-9-7-6(8)2-3-10(5)7;;/h4,6H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCFUZIYHUMCGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CCC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)

![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-N-methyl-3-phenylpropanamide](/img/structure/B2445755.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)

![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)